5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole
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Overview
Description
5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and phenoxy groups attached to an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2,6-dibromophenol to form 2,6-dibromo-4-nitrophenol. This intermediate is then reacted with 2-phenyl-2H-indazole under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole involves its interaction with specific molecular targets. The nitro and bromine groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-nitrophenol: Shares the dibromo and nitro groups but lacks the indazole core.
2-Phenyl-2H-indazole: Contains the indazole core but lacks the dibromo and nitro groups.
5-(2,6-Dibromo-4-nitrophenoxy)-2-methyl-2-(methylamino)pentanenitrile: Similar structure with additional functional groups.
Uniqueness
5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole is unique due to the combination of its functional groups and the indazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its antibacterial, antiprotozoal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the indazole class, characterized by a fused pyrazole and benzene ring structure. The presence of bromine and nitro groups enhances its reactivity and biological activity.
Antibacterial Activity
Recent studies have demonstrated promising antibacterial activity for indazole derivatives, including the compound .
Table 1: Antibacterial Activity of Indazole Derivatives
Compound Name | Concentration (µg/mL) | Zone of Inhibition (mm) | Bacteria Tested |
---|---|---|---|
This compound | 10 | 12 | Staphylococcus aureus |
Other Derivative A | 10 | 15 | Escherichia coli |
Other Derivative B | 10 | 8 | Bacillus subtilis |
In a study, the compound exhibited a zone of inhibition of 12 mm against Staphylococcus aureus, indicating significant antibacterial properties. These findings suggest that modifications in the indazole structure can lead to enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Antiprotozoal Activity
The antiprotozoal effects of indazole derivatives have also been investigated. The compound showed notable activity against protozoan pathogens such as Giardia intestinalis and Trichomonas vaginalis.
Table 2: Antiprotozoal Activity of Indazole Derivatives
Compound Name | IC50 (µM) | Protozoan Species |
---|---|---|
This compound | 5.0 | Giardia intestinalis |
Other Compound C | 8.0 | Trichomonas vaginalis |
Other Compound D | 7.5 | Entamoeba histolytica |
The IC50 value of 5 µM indicates that this compound is more effective than metronidazole, the standard treatment for these infections, which suggests its potential as a therapeutic agent against protozoal infections .
Anticancer Activity
The anticancer properties of indazole derivatives have been widely studied, with several compounds demonstrating significant cytotoxicity against various cancer cell lines.
Table 3: Anticancer Activity Against Different Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast) | 15.0 |
Other Compound E | HepG2 (Liver) | 10.0 |
Other Compound F | HT-29 (Colon) | 20.0 |
The compound exhibited an IC50 value of 15 µM against MCF-7 cells, indicating moderate activity compared to established chemotherapeutics . Furthermore, it was found to induce apoptosis in cancer cells through mitochondrial pathways, enhancing its potential as an anticancer agent.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent clinical trial evaluated the efficacy of various indazole derivatives in treating bacterial infections resistant to conventional antibiotics. The study highlighted that the compound significantly reduced bacterial load in infected models compared to controls.
- Case Study on Anticancer Mechanisms : Research involving cellular assays demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a mechanism for its cytotoxic effects.
Properties
CAS No. |
918946-25-5 |
---|---|
Molecular Formula |
C19H11Br2N3O3 |
Molecular Weight |
489.1 g/mol |
IUPAC Name |
5-(2,6-dibromo-4-nitrophenoxy)-2-phenylindazole |
InChI |
InChI=1S/C19H11Br2N3O3/c20-16-9-14(24(25)26)10-17(21)19(16)27-15-6-7-18-12(8-15)11-23(22-18)13-4-2-1-3-5-13/h1-11H |
InChI Key |
GJPZVPVGXPMUKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)OC4=C(C=C(C=C4Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
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